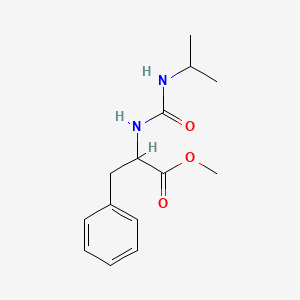
Methyl 3-phenyl-2-(propan-2-ylcarbamoylamino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound includes its molecular formula, IUPAC name, and other common names. It also includes its appearance (solid, liquid, gas, color, etc.) and where it is commonly found or used .
Synthesis Analysis
This involves the methods and procedures used to create the compound. It includes the raw materials used, the conditions under which the compound is formed (temperature, pressure, catalysts, etc.), and the yield of the compound .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the type of bonds (single, double, triple) between the atoms .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants that react with the compound, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, density, solubility, and other physical properties. Chemical properties include its reactivity, flammability, and other chemical behaviors .Applications De Recherche Scientifique
Controlled Release and Drug Delivery
- The study by Trachsel et al. (2009) discusses the impact of structural and physico-chemical parameters on the release of tertiary alcohols from polymeric structures through neighbouring-group-assisted hydrolysis. This research is crucial for designing macromolecular conjugates for the controlled delivery of bioactive compounds, potentially including derivatives similar to "Methyl 3-phenyl-2-(propan-2-ylcarbamoylamino)propanoate" (Trachsel et al., 2009).
Synthetic Methodologies and Chemical Properties
- Research by Galangash et al. (2016) on the preparation of methyl propylaminopropanoate-coated nanoparticles for dye removal highlights the versatility of similar ester compounds in environmental applications. The study underscores the chemical interactions between ester groups and contaminants, offering insights into how "Methyl 3-phenyl-2-(propan-2-ylcarbamoylamino)propanoate" could be functionalized or applied in similar contexts (Galangash et al., 2016).
Biochemical Applications
- The work by Inokuchi and Radin (1987) on the synthesis of specific isomers for inhibiting glucocerebroside synthetase provides a foundation for the development of targeted therapeutics. While focusing on a different compound, the methodological approach and biochemical applications offer valuable perspectives for exploring "Methyl 3-phenyl-2-(propan-2-ylcarbamoylamino)propanoate" in similar biochemical pathways (Inokuchi & Radin, 1987).
Advanced Materials and Nanotechnology
- The synthesis of functionalized magnetic nanoparticles, as discussed by Mohammadi Galangash et al. (2016), provides insights into the surface modification and application of nanomaterials for environmental and possibly biomedical applications. This research could inform the development of materials using "Methyl 3-phenyl-2-(propan-2-ylcarbamoylamino)propanoate" as a functional moiety (Mohammadi Galangash et al., 2016).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
methyl 3-phenyl-2-(propan-2-ylcarbamoylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10(2)15-14(18)16-12(13(17)19-3)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWANAJPXBNXDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC(CC1=CC=CC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-phenyl-2-(propan-2-ylcarbamoylamino)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

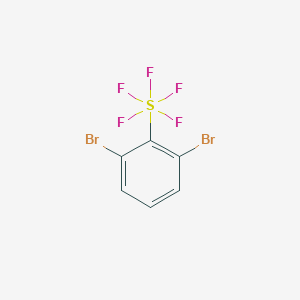
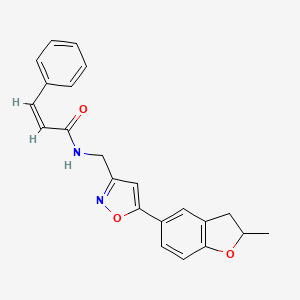
![1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-2-carboxamide](/img/structure/B2711859.png)
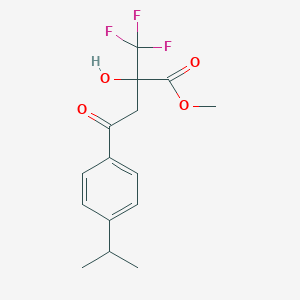
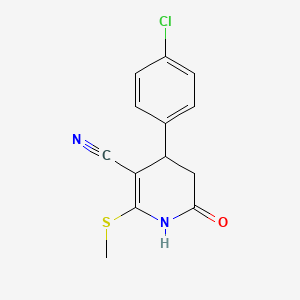
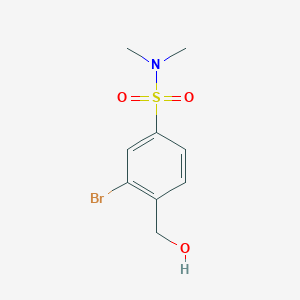
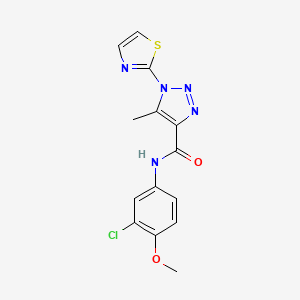

![N-(4-chlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2711870.png)
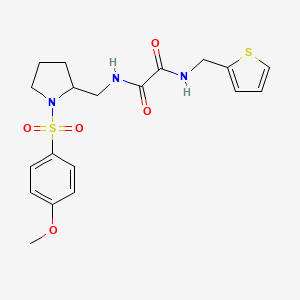
![N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2711873.png)
![1,3-dimethyl-2,4-dioxo-N-(2-oxopyrrolidin-1-yl)-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2711874.png)
![N-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]-1H-indole-3-carboxamide](/img/structure/B2711876.png)
![2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2711877.png)